molecular formula C7H6Cl2N2O2 B1464816 Ethyl 4,6-dichloropyridazine-3-carboxylate CAS No. 679406-03-2

Ethyl 4,6-dichloropyridazine-3-carboxylate

Cat. No.: B1464816
CAS No.: 679406-03-2
M. Wt: 221.04 g/mol
InChI Key: MOWPWJUYSRHMHS-UHFFFAOYSA-N
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Description

Ethyl 4,6-dichloropyridazine-3-carboxylate is an organic compound with the molecular formula C7H6Cl2N2O2. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and an ethyl ester group at position 3 of the pyridazine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,6-dichloropyridazine-3-carboxylate can be synthesized from ethyl 4,6-dihydroxypyridazine-3-carboxylate. The synthesis involves the following steps :

    Chlorination: Ethyl 4,6-dihydroxypyridazine-3-carboxylate is treated with phosphorus oxychloride (POCl3) at 100°C for 3.5 hours. This reaction replaces the hydroxyl groups with chlorine atoms.

    Workup: The reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is removed under reduced pressure. The crude product is dissolved in chloroform and re-concentrated.

    Purification: The product is purified by automated chromatography using a gradient of ethyl acetate and hexanes.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dichloropyridazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4,6-dichloropyridazine-3-carboxylate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Ethyl 4,6-dichloropyridazine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4,6-dihydroxypyridazine-3-carboxylate: The precursor in its synthesis, which contains hydroxyl groups instead of chlorine atoms.

    4,6-Dichloropyridazine-3-carboxylic acid: The hydrolysis product, which lacks the ethyl ester group.

    Ethyl 4-chloropyridazine-3-carboxylate: A related compound with only one chlorine atom at position 4.

The uniqueness of this compound lies in its dual chlorine substitution, which enhances its reactivity and versatility in chemical synthesis and biological applications.

Properties

IUPAC Name

ethyl 4,6-dichloropyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)6-4(8)3-5(9)10-11-6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWPWJUYSRHMHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40699912
Record name Ethyl 4,6-dichloropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679406-03-2
Record name Ethyl 4,6-dichloropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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